
3-(Pyridin-3-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-3-yl)butan-1-amine is an organic compound that belongs to the class of amines It consists of a butan-1-amine backbone with a pyridin-3-yl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with butan-1-amine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and reduce production costs.
化学反応の分析
Types of Reactions
3-(Pyridin-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
3-(Pyridin-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Pyridin-3-yl)butan-1-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(Pyridin-2-yl)butan-1-amine
- 3-(Pyridin-4-yl)butan-1-amine
- 3-(Pyridin-3-yl)propylamine
Uniqueness
3-(Pyridin-3-yl)butan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridine ring and the length of the carbon chain influence its reactivity and interactions with other molecules.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
3-pyridin-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8(4-5-10)9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3 |
InChIキー |
DDPXWSZITXODGK-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)C1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




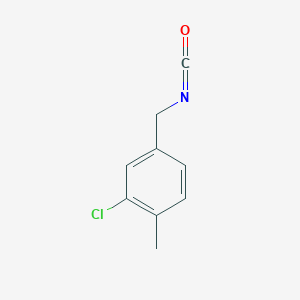
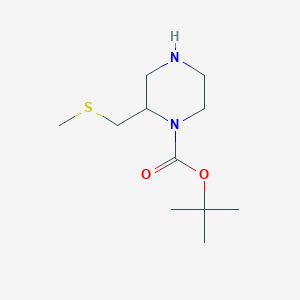
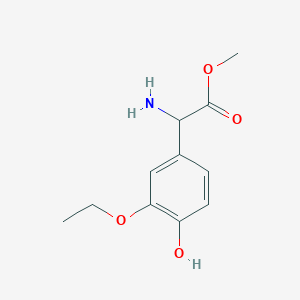
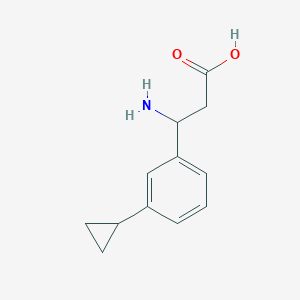
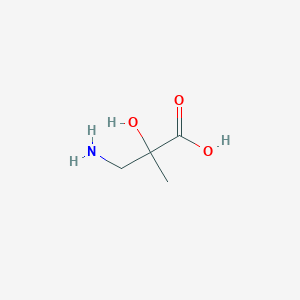
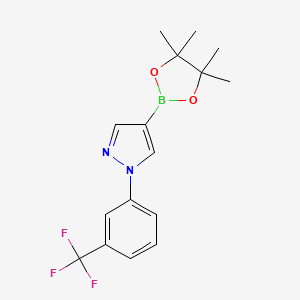



![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)


